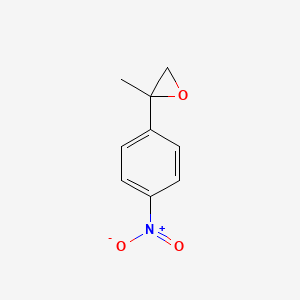
2-Methyl-2-(4-nitrophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(4-nitrophenyl)oxirane is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of an oxirane ring (epoxide) attached to a 4-nitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-nitrophenyl)oxirane typically involves the reaction of 4-nitrobenzaldehyde with methylmagnesium bromide to form 2-methyl-2-(4-nitrophenyl)propan-1-ol. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired oxirane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-nitrophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the less hindered carbon atom of the epoxide ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Hydrogen gas with a palladium or platinum catalyst is used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of 2-methyl-2-(4-aminophenyl)oxirane.
Substitution: Formation of various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(4-nitrophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-nitrophenyl)oxirane involves the reactivity of the oxirane ring and the nitro group. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a reactive intermediate in various chemical processes. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)methyl)oxirane
- 2-(4-Chlorophenyl)oxirane
- 2-(4-Bromophenyl)oxirane
- 2-(4-Fluorophenyl)oxirane
Uniqueness
2-Methyl-2-(4-nitrophenyl)oxirane is unique due to the presence of both a methyl group and a nitro group on the oxirane ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to other similar compounds .
Properties
CAS No. |
75590-19-1 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-methyl-2-(4-nitrophenyl)oxirane |
InChI |
InChI=1S/C9H9NO3/c1-9(6-13-9)7-2-4-8(5-3-7)10(11)12/h2-5H,6H2,1H3 |
InChI Key |
BHJABURPYYGBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















